

Discovery and Synthesis of Gsk321 Enantiomers: A Technical Guide

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Compound of Interest

Compound Name: (S,R)-Gsk321

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Abstract

Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML). The therapeutic efficacy of Gsk321 is stereospecific, necessitating a thorough understanding of the discovery, synthesis, and biological activity of its individual enantiomers. This technical guide provides a comprehensive overview of the synthesis of Gsk321, the separation of its enantiomers, and their differential biological activities. Detailed experimental protocols, structured data tables for quantitative analysis, and diagrams of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in various malignancies, including acute myeloid leukemia (AML).[1] These mutations lead to a neomorphic enzymatic activity, the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3] Accumulation of D-2HG competitively inhibits α -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3]

Gsk321 has emerged as a potent and selective inhibitor of mutant IDH1. It binds to an allosteric site at the dimer interface of the enzyme, distinct from the active site, and locks it in an inactive conformation. This allosteric mechanism allows for high selectivity for the mutant enzyme over the wild-type (WT) IDH1. The chemical name for Gsk321 is (7R)-1-[(4-fluorophenyl)methyl]-N-{3-[(1S)-1-hydroxyethyl]phenyl}-7-methyl-5-(1H-pyrrol-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide. The molecule possesses two chiral centers, leading to four possible stereoisomers. The biological activity of Gsk321 resides primarily in one of these stereoisomers, highlighting the importance of stereoselective synthesis or efficient chiral separation.

Discovery and Biological Activity

Gsk321 was identified through a high-throughput screening campaign targeting the R132H mutant IDH1 enzyme. Subsequent optimization of a tetrahydropyrazolopyridine scaffold led to the discovery of Gsk321 as a highly potent inhibitor of various IDH1 mutants.

In Vitro Activity

The inhibitory activity of Gsk321 and its enantiomers has been evaluated in various biochemical and cellular assays. The data clearly demonstrates the stereospecificity of its action.

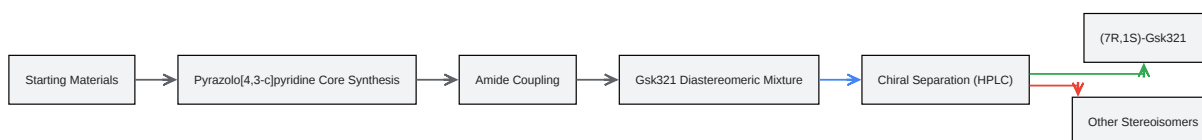
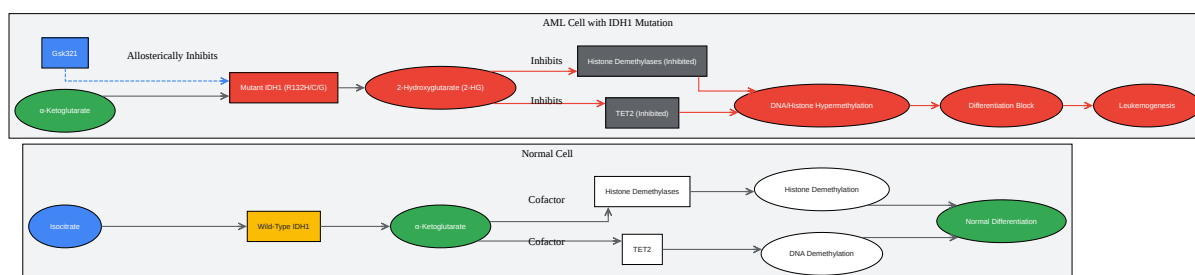
Compound	Target	IC50 (nM)	EC50 (nM)	Reference
Gsk321 ((7R,1S)- enantiomer)	IDH1 R132G	2.9	-	85 (HT1080 cells)
IDH1 R132C	3.8	-	-	
IDH1 R132H	4.6	-	-	
WT IDH1	46	-	-	
(S,R)-enantiomer of Gsk321	IDH1 R132G	Data not available	-	-
IDH1 R132C	Data not available	-	-	
IDH1 R132H	Data not available	-	-	
WT IDH1	Data not available	-	-	
(R,R)-GSK321	WT IDH1	120	-	-
Mutant R132H IDH1	Some cross- reactivity	-	-	
GSK990 (inactive analog)	IDH1 mutants	>100,000	>36,000	

Table 1: In Vitro Inhibitory Activity of Gsk321 and its Analogs.

Mechanism of Action

Mutant IDH1 converts α -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG lead to the inhibition of α -KG-dependent dioxygenases, including TET2 and histone demethylases. This results in DNA and histone hypermethylation, leading to a block in hematopoietic differentiation and promoting leukemogenesis. Gsk321, by inhibiting mutant

IDH1, reduces 2-HG levels, thereby restoring normal epigenetic regulation and inducing differentiation of AML cells.



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References

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